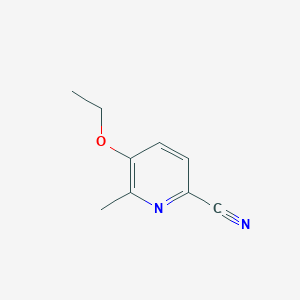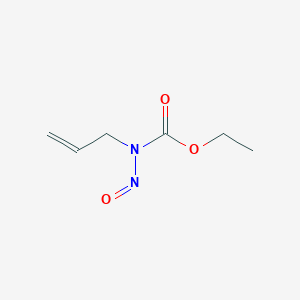![molecular formula C16H19N3O B14005087 2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine CAS No. 25844-55-7](/img/structure/B14005087.png)
2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- involves the inhibition of specific enzymes and receptors. For instance, it acts as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell growth and proliferation. By binding to the active site of EGFR, this compound prevents the receptor from activating its downstream signaling pathways, thereby inhibiting cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Similar in structure but with a sulfur atom replacing the oxygen in the furan ring.
Pyrrolo[2,3-d]pyrimidines: Contain a nitrogen atom in place of the oxygen in the furan ring.
Quinazolines: Another class of compounds with similar biological activities but different core structures.
Uniqueness
Furo[2,3-d]pyrimidin-4-amine,5,6-dihydro-n,n,6,6-tetramethyl-5-phenyl- is unique due to its specific structural features that allow for strong binding interactions with target enzymes and receptors. Its ability to form favorable cation-π interactions and its distinct off-target kinase profile make it a promising candidate for drug development .
Properties
CAS No. |
25844-55-7 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N,N,6,6-tetramethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N3O/c1-16(2)13(11-8-6-5-7-9-11)12-14(19(3)4)17-10-18-15(12)20-16/h5-10,13H,1-4H3 |
InChI Key |
KSKOWMALFYFHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(N=CN=C2O1)N(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)


![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)




